methyl 2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoate
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Overview
Description
Methyl 2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound with a unique structure that includes trichloro, phenylprop-2-enoyl, and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethane with methyl 2-aminobenzoate in the presence of a carbamothioylating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trichloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The trichloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylprop-2-enoyl group may interact with cellular receptors or signaling pathways, modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(2,2,2-trichloro-1-{[(2,2-dimethylpropanoyl]amino}ethyl)carbamothioyl]amino}benzoate: Similar structure but with a dimethylpropanoyl group instead of a phenylprop-2-enoyl group.
Methyl 2-{[(2,2,2-trichloro-1-{[(2-thienylcarbonyl]amino}ethyl)carbamothioyl]amino}benzoate: Contains a thienylcarbonyl group instead of a phenylprop-2-enoyl group.
Uniqueness
Methyl 2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylprop-2-enoyl group may enhance its interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C20H18Cl3N3O3S |
---|---|
Molecular Weight |
486.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-[[(E)-3-phenylprop-2-enoyl]amino]ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H18Cl3N3O3S/c1-29-17(28)14-9-5-6-10-15(14)24-19(30)26-18(20(21,22)23)25-16(27)12-11-13-7-3-2-4-8-13/h2-12,18H,1H3,(H,25,27)(H2,24,26,30)/b12-11+ |
InChI Key |
AGACQMKDYIUYOH-VAWYXSNFSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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